Sandosaponin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

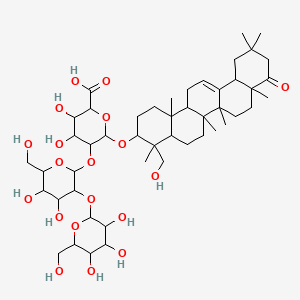

Sandosaponin A is a triterpene saponin, a class of glycosylated derivatives of triterpene sapogenins. It is primarily derived from the plant Phaseolus vulgaris. The compound has a molecular formula of C48H76O19 and a molecular weight of 956.498. This compound is known for its potent biological activities, including anti-inflammatory and anti-histamine properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Sandosaponin A involves multiple steps, starting from the extraction of the sapogenin moiety from plant sources. The sapogenin is then glycosylated using specific glycosyl donors under controlled conditions. The reaction typically requires the presence of catalysts and specific temperature and pH conditions to ensure the successful attachment of sugar moieties to the sapogenin backbone .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Phaseolus vulgaris. The plant material is subjected to solvent extraction, followed by purification processes such as chromatography to isolate the pure compound. The industrial process is optimized to maximize yield and purity while minimizing the use of hazardous solvents .

化学反応の分析

Types of Reactions: Sandosaponin A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered biological activities.

Reduction: Reduction reactions can modify the glycosidic bonds, leading to the formation of aglycones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions under controlled pH and temperature conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced aglycones, and substituted saponins, each with unique biological activities .

科学的研究の応用

Sandosaponin A has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of complex saponins.

Biology: this compound is studied for its role in cell signaling pathways and its effects on cellular processes.

Medicine: The compound has shown potential in treating inflammatory diseases, allergies, and certain types of cancer due to its anti-inflammatory and anti-histamine properties.

Industry: this compound is used in the formulation of natural surfactants and emulsifiers due to its amphiphilic nature

作用機序

The mechanism of action of Sandosaponin A involves its interaction with cell membranes and specific molecular targets. It inhibits the release of histamine from mast cells, thereby reducing inflammation and allergic responses. The compound also modulates various signaling pathways, including the MAPK/AP-1 pathway, which is involved in cellular responses to stress and inflammation .

類似化合物との比較

- Soyasaponin Bb

- Chikusetsusaponin IVa

- Sandosaponin B

Comparison: Sandosaponin A is unique due to its potent inhibitory activity on histamine release, which is more pronounced compared to similar compounds like Soyasaponin Bb and Chikusetsusaponin IVa. Additionally, this compound has a distinct glycosylation pattern that contributes to its unique biological activities .

生物活性

Sandosaponin A, a triterpenoid saponin derived from the Zolfino bean (Phaseolus vulgaris), exhibits a range of biological activities that make it a subject of interest in pharmacological research. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a sugar moiety attached to a triterpenoid backbone. The specific arrangement of these components contributes to its bioactivity. The structure-activity relationship (SAR) studies indicate that variations in the sugar chain and aglycone can significantly influence its pharmacological effects .

1. Antioxidant Activity

This compound has been shown to possess antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. This activity is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes .

2. Antidiabetic Effects

Research indicates that this compound can inhibit aldose reductase (AKR1B1), an enzyme involved in the polyol pathway linked to diabetic complications. By inhibiting this enzyme, this compound may help prevent complications such as retinopathy and neuropathy in diabetic patients .

3. Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against various viruses, including SARS-CoV-2. It has demonstrated significant binding affinity to viral proteins, potentially disrupting viral entry into host cells. This mechanism suggests its use as a therapeutic agent against viral infections .

4. Antitumor Effects

This compound exhibits cytotoxic effects against several cancer cell lines, including HepG2 and MCF-7. Research has shown that it induces apoptosis through both intrinsic and extrinsic pathways, making it a candidate for cancer therapy .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Its role as an aldose reductase inhibitor demonstrates its potential in managing diabetes by preventing the conversion of glucose to sorbitol.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways by modulating key proteins involved in cell survival and death.

- Antiviral Mechanisms : By binding to viral proteins, this compound may prevent viral replication and entry into host cells.

Case Studies

特性

CAS番号 |

135272-91-2 |

|---|---|

分子式 |

C48H76O19 |

分子量 |

957.1 g/mol |

IUPAC名 |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C48H76O19/c1-43(2)16-22-21-8-9-26-45(4)12-11-28(46(5,20-51)25(45)10-13-48(26,7)47(21,6)15-14-44(22,3)27(52)17-43)64-42-38(34(58)33(57)36(65-42)39(60)61)67-41-37(32(56)30(54)24(19-50)63-41)66-40-35(59)31(55)29(53)23(18-49)62-40/h8,22-26,28-38,40-42,49-51,53-59H,9-20H2,1-7H3,(H,60,61)/t22-,23+,24+,25+,26+,28-,29+,30-,31-,32-,33-,34-,35+,36-,37+,38+,40-,41-,42+,44+,45-,46+,47+,48+/m0/s1 |

InChIキー |

JTXVTHCLTOUSSL-VSDZMWCXSA-N |

SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(=O)C1)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C |

異性体SMILES |

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5=O)(C)C)C)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |

正規SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(=O)C1)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C |

外観 |

Solid powder |

melting_point |

200 - 201 °C |

Key on ui other cas no. |

135272-91-2 |

物理的記述 |

Solid |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

sandosaponin A soyasapogenol E 3-O-beta-D-glucopyranosyl(1-2)-beta-D-galactopyranosyl(1-2)-beta-D-glucopyranosiduronic acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。